

An In-depth Technical Guide to 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Cat. No.: B571605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1250367-45-3

Introduction

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in a multitude of biologically active compounds, including several approved drugs targeting protein kinases. The presence of a reactive chlorine atom at the 2-position and an allyloxy group at the 4-position makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly potential kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance in the development of targeted therapeutics.

Chemical Properties and Data

While specific experimental data for **4-(Allyloxy)-2-chloro-6-methylpyrimidine** is limited in publicly available literature, its physicochemical properties can be estimated based on its structural similarity to the well-characterized precursor, 2,4-dichloro-6-methylpyrimidine, and other related analogs.

Property	2,4-Dichloro-6-methylpyrimidine (Precursor)	4-(Allyloxy)-2-chloro-6-methylpyrimidine (Target Compound - Estimated)
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	C ₈ H ₉ ClN ₂ O
Molecular Weight	163.00 g/mol	~184.63 g/mol
Appearance	Solid	Off-white to yellow crystalline powder[1]
Melting Point	44-47 °C	Not available
Boiling Point	219 °C	Not available
Density	Not available	~1.25 g/cm ³ [1]
Solubility	Soluble in various organic solvents	Expected to be soluble in common organic solvents like DCM, THF, and alcohols.
CAS Number	5424-21-5	1250367-45-3[2]

Synthesis

The synthesis of **4-(Allyloxy)-2-chloro-6-methylpyrimidine** is most plausibly achieved through the nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-6-methylpyrimidine with allyl alcohol. The 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the 2-position.

Experimental Protocol: Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

This protocol is a representative procedure based on established methods for similar nucleophilic substitutions on dichloropyrimidines.

Materials:

- 2,4-Dichloro-6-methylpyrimidine

- Allyl alcohol
- A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

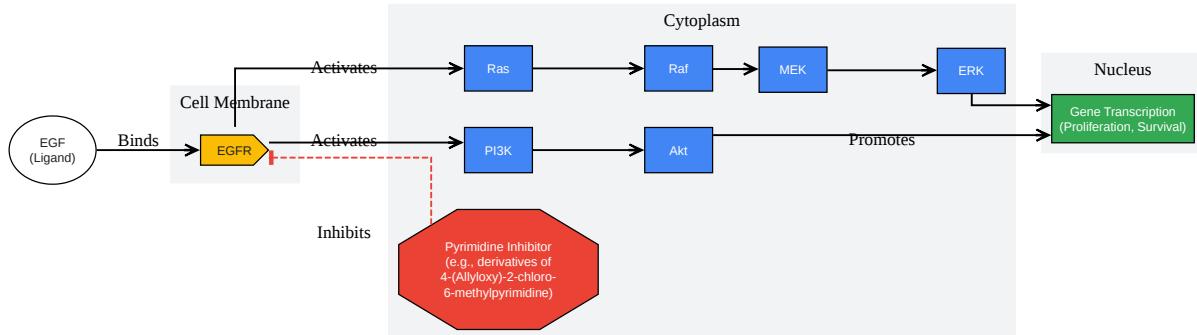
Procedure:

- To a stirred solution of allyl alcohol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes to form the sodium allyloxide.
- Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in anhydrous THF dropwise.
- Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **4-(Allyloxy)-2-chloro-6-methylpyrimidine**.

Potential Applications in Drug Discovery

Substituted pyrimidines are a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.^{[3][4]} The epidermal growth factor receptor (EGFR) is a well-validated target in various cancers, and numerous pyrimidine-based EGFR inhibitors have been developed.^[5]

Role as a Kinase Inhibitor Intermediate

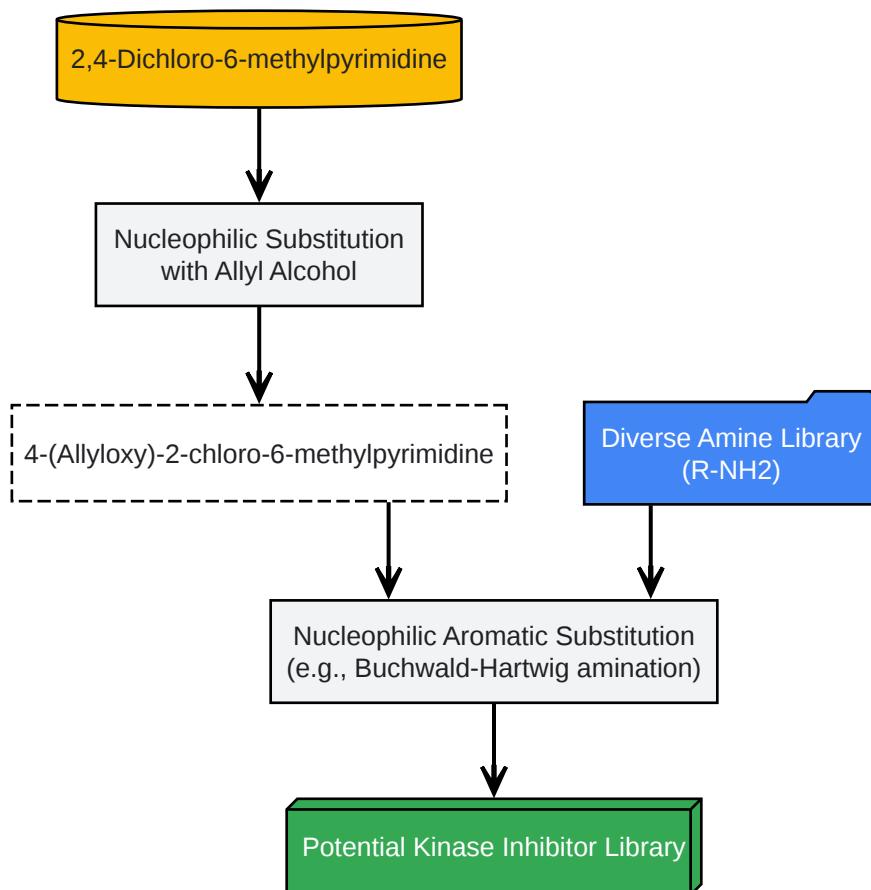

4-(Allyloxy)-2-chloro-6-methylpyrimidine serves as a valuable scaffold for the synthesis of potential kinase inhibitors. The remaining chlorine atom at the 2-position can be displaced by various nucleophiles, typically amines, to introduce diverse side chains that can interact with the amino acid residues in the ATP-binding pocket of kinases. The allyloxy group at the 4-position can also be modified or may itself contribute to the binding affinity and selectivity of the final compound.

Signaling Pathway and Experimental Workflow

Visualization

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling.



[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor library starting from **4-(Allyloxy)-2-chloro-6-methylpyrimidine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Allyloxy)-2-chloro-6-methylpyrimidine Supplier in Mumbai, 4-(Allyloxy)-2-chloro-6-methylpyrimidine Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 4-(allyloxy)-2-chloro-6-Methylpyrimidine - Cas No: 1250367-45-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Allyloxy)-2-chloro-6-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571605#4-allyloxy-2-chloro-6-methylpyrimidine-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com